molecular formula C6H9N B2538085 2-(1-Methylcyclopropyl)acetonitrile CAS No. 1057002-82-0

2-(1-Methylcyclopropyl)acetonitrile

Cat. No. B2538085
CAS RN: 1057002-82-0
M. Wt: 95.145
InChI Key: CLDAHMXXIOTQQA-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopropyl)acetonitrile is a chemical compound that features a cyclopropyl group attached to a methyl group and an acetonitrile moiety. This structure places it within the realm of organic chemistry, where it can participate in various chemical reactions due to the presence of the reactive nitrile group. The cyclopropyl ring is known for its angle strain, which can influence the reactivity of the compound.

Synthesis Analysis

The synthesis of compounds related to this compound can be complex due to the strained cyclopropyl ring. For instance, 1,1-dicyano-2-aryl-3-benzoylcyclopropanes can undergo cyclodimerization in the presence of triethylamine to form polyfunctionalized cyclopropa[a]indenes . This indicates that related cyclopropyl-containing nitriles can be synthesized through reactions involving cyclodimerization. Additionally, the use of N-phenacylpyridinium bromides with arylidene malononitriles in a one-pot domino reaction suggests a method for constructing polycyclic structures from simpler cyclopropyl precursors .

Molecular Structure Analysis

The molecular structure of cyclopropyl-related compounds can be elucidated using X-ray structural analysis. For example, the absolute configuration of a related compound, (S)-2-hydroxy-2-(pentafluorophenyl)acetonitrile, was determined after its transformation into a derivative, which was then analyzed by X-ray crystallography . This technique could similarly be applied to determine the structure of this compound and its derivatives.

Chemical Reactions Analysis

Compounds with a cyclopropyl moiety can engage in various chemical reactions. For instance, 1-methylcycloprop-2-ene-1-carbonitrile, a compound with a similar cyclopropyl and nitrile configuration, can undergo tandem Alder-ene and Diels-Alder reactions with dienes to form addition products . This suggests that this compound could also participate in such reactions, acting as an enophile or dienophile due to the presence of the nitrile group and the strained cyclopropyl ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For example, the solubility of cyclopropyl-containing compounds in a mixture of water and acetonitrile indicates that this compound may also be soluble in such solvent systems . The reactivity of the nitrile group in transesterification reactions, as seen in the synthesis of optically pure diols from hydroxy acetonitriles, suggests that this compound could be a substrate for similar enzymatic transformations .

Scientific Research Applications

Catalytic Aminohalogenation

One study explored the aminochlorination of methylenecyclopropanes and vinylidenecyclopropanes using FeCl3 as a Lewis acid catalyst in acetonitrile under mild conditions. The study provided insights into the stereochemistry and proposed an aziridinium-based mechanism, enhancing understanding of regio- and stereoselectivity in such reactions (Qingjiang Li, M. Shi, C. Timmons, & Guigen Li, 2006).

Liquid-Crystalline Properties

Research on methyl-tri-n-decylphosphonium salts in acetonitrile revealed unique liquid-crystalline properties. This study highlighted the dual thermotropic-lyotropic behavior of these compounds in acetonitrile, offering potential applications in NMR spectroscopy and materials science (G. Gowda, Hui Chen, C. L. Khetrapal, & R. Weiss, 2004).

Chromatographic Separation

Another application involves the use of acetonitrile in liquid-liquid partition chromatography for separating various compounds, demonstrating acetonitrile's utility as a stationary phase in analytical chemistry (E. A. Corbin, D. Schwartz, & M. Keeney, 1960).

Polymerization Processes

Acetonitrile's role in the ultrafast SET-LRP (Single Electron Transfer-Living Radical Polymerization) of methyl acrylate was investigated, showcasing its potential in polymer chemistry for creating polymers with high chain end functionality (Mojtaba Enayati, Ryan L. Jezorek, R. Smail, M. Monteiro, & V. Percec, 2016).

Photocyclization Reactions

The photocyclization of specific compounds in acetonitrile led to the formation of novel compounds, indicating acetonitrile's role in facilitating photochemical reactions in synthetic chemistry (S. Arai, Kunihisa Tabuchi, H. Arai, T. Yamagishi, & M. Hida, 1991).

Mechanism of Action

Safety and Hazards

Acetonitrile is a hazardous chemical substance and regulated as such throughout most of the world . Some of the primary hazards include reactivity, fire, and toxicity . Fires involving acetonitrile can release toxic gases such as hydrogen cyanide, oxides of nitrogen, or carbon monoxide .

Future Directions

In the field of organic synthesis, acetonitrile has been widely applied as a common solvent . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

properties

IUPAC Name

2-(1-methylcyclopropyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-6(2-3-6)4-5-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDAHMXXIOTQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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